![molecular formula C13H11NO B1314506 2-Benzoyl-5-methylpyridine CAS No. 127581-43-5](/img/structure/B1314506.png)
2-Benzoyl-5-methylpyridine
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Overview
Description
Scientific Research Applications
Tautomeric Equilibria and Reactivity
2-Benzoyl-5-methylpyridine (and similar compounds) are studied for their unique tautomeric equilibria and reactivity. Research has shown that benzoannulated 2-methylpyridines, when reacted with phenyllithium and substituted alkyl benzoates, produce corresponding 2-phenacylpyridines. The study highlights the effect of π-electron delocalization on tautomeric preferences, indicating a balance between ketimine, enolimine, and enaminone forms depending on the structural modifications of the pyridine ring. This insight into the tautomeric equilibria is crucial for designing synthetic pathways in organic chemistry (Gawinecki et al., 2006).
Crystal Structure Analysis
The crystal structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, a related compound, reveals how molecular configurations, specifically the cis–trans positioning relative to the S atom across the thiourea C—N bonds, affect intermolecular interactions. This study underscores the importance of structural analysis in understanding the properties and potential applications of such compounds (Yusof et al., 2006).
Protecting Groups in Organic Synthesis
Research into new protecting groups for alcohols led to the development of the 2-(prenyloxymethyl)benzoyl (POMB) group, showcasing an innovative approach to protecting hydroxyl functions. This advancement is significant for synthetic organic chemistry, providing a new tool for complex molecule construction (Vatèle, 2005).
Synthesis Processes Improvement
An improved process for producing 2′-O-(2-methoxyethyl)-pyrimidines demonstrates the ongoing optimization in synthetic methodologies. This research exemplifies how adjustments in reaction conditions and purification methods can enhance the efficiency and yield of desired products, essential for pharmaceutical synthesis and other applications (Ross et al., 2005).
Supramolecular Chemistry
Studies on benzil and its incorporation into resorcinarene-based supramolecular host matrices highlight the versatility of 2-benzoyl-5-methylpyridine derivatives in constructing complex molecular systems. This research opens avenues for developing new materials and understanding the molecular basis of host-guest interactions in supramolecular chemistry (Ma et al., 2003).
Mechanism of Action
Target of Action
It’s known that pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Mode of Action
The mode of action of 2-Benzoyl-5-methylpyridine involves interactions with its targets, leading to changes at the molecular level. Pyridines, including 2-Benzoyl-5-methylpyridine, exhibit a diversified reactivity profile . They can undergo reactions with organomagnesiums and organolithiums .
Biochemical Pathways
For instance, 2-hydroxypyridine degradation pathways often begin with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is widely applied in carbon–carbon bond forming reactions, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This could potentially impact the bioavailability of 2-Benzoyl-5-methylpyridine.
Result of Action
The reactions of pyridines can lead to the formation of substituted and functionalized structures .
Action Environment
The action, efficacy, and stability of 2-Benzoyl-5-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions can impact the reaction . .
properties
IUPAC Name |
(5-methylpyridin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRZJTWXEAGJHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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